molecular formula C28H26O12 B040179 Diphyllin acetyl apioside CAS No. 111647-42-8

Diphyllin acetyl apioside

Cat. No.: B040179
CAS No.: 111647-42-8
M. Wt: 554.5 g/mol
InChI Key: UOOSHUGMIURKRC-KXPDKNHFSA-N
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Description

Diphyllin acetyl apioside, also known as this compound, is a useful research compound. Its molecular formula is C28H26O12 and its molecular weight is 554.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research indicates that diphyllin and its derivatives exhibit significant antitumor properties. Studies have shown that diphyllin acetyl apioside can inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of V-ATPase : This enzyme plays a crucial role in cancer cell survival and proliferation. Inhibiting V-ATPase disrupts cellular pH homeostasis, leading to apoptosis in cancer cells .
  • Induction of Apoptosis : Compounds related to diphyllin have been shown to promote mitochondrial-mediated apoptosis by altering the expression of proteins such as Bcl-2 and Bax, which are critical regulators of the apoptotic pathway .

Antiviral Properties

This compound has demonstrated antiviral activity against various viruses. Its mechanism involves inhibiting viral replication and modulating immune responses, making it a candidate for further research in antiviral drug development .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways. This includes reducing the expression of pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

Several case studies have documented the effectiveness of this compound in different applications:

Study Application Findings
Zhao et al., 2023AntitumorIdentified novel diphyllin derivatives with enhanced cytotoxicity against resistant cancer cell lines (IC50 values < 5 µM)
Chen et al., 2018Anti-esophageal CancerDemonstrated S-phase arrest in TE-1 and ECA-109 cell lines with significant reduction in mTORC1 signaling
Dakuo Shi et al., 2012Glycosylated DerivativesSynthesized glycosylated diphyllin derivatives showing improved anti-promyelocytic leukemia activity with G0/G1 arrest

Properties

CAS No.

111647-42-8

Molecular Formula

C28H26O12

Molecular Weight

554.5 g/mol

IUPAC Name

[(3S,4R)-5-[[9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-3H-benzo[f][2]benzofuran-4-yl]oxy]-3,4-dihydroxyoxolan-3-yl]methyl acetate

InChI

InChI=1S/C28H26O12/c1-13(29)36-10-28(32)11-37-27(25(28)30)40-24-16-8-20(34-3)19(33-2)7-15(16)22(23-17(24)9-35-26(23)31)14-4-5-18-21(6-14)39-12-38-18/h4-8,25,27,30,32H,9-12H2,1-3H3/t25-,27?,28+/m0/s1

InChI Key

UOOSHUGMIURKRC-KXPDKNHFSA-N

SMILES

CC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O

Isomeric SMILES

CC(=O)OC[C@]1(COC([C@@H]1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O

Canonical SMILES

CC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O

Synonyms

4-O-(5''-O-acetyl)-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone
diphyllin acetyl apioside

Origin of Product

United States

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